Methyl 2,4-dimethyl-4-nitropentanoate
Overview
Description
Methyl 2,4-dimethyl-4-nitropentanoate is an organic compound with the molecular formula C8H15NO4. It is a methyl ester derivative of 2,4-dimethyl-4-nitropentanoic acid. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2,4-dimethyl-4-nitropentanoate can be synthesized through a Michael addition reaction. This involves the reaction of a nitroalkane with an α,β-unsaturated ester under basic conditions. The reaction is typically carried out under microwave irradiation, which significantly reduces reaction times and increases yields compared to conventional methods .
Industrial Production Methods
In an industrial setting, the production of this compound involves the esterification of 2,4-dimethyl-4-nitropentanoic acid with methanol in the presence of a strong acid catalyst. This process is optimized for large-scale production to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Methyl 2,4-dimethyl-4-nitropentanoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Various nucleophiles such as amines or alcohols.
Hydrolysis: Acidic or basic aqueous solutions
Major Products Formed
Reduction: 2,4-dimethyl-4-aminopentanoate.
Substitution: Corresponding substituted esters.
Hydrolysis: 2,4-dimethyl-4-nitropentanoic acid
Scientific Research Applications
Methyl 2,4-dimethyl-4-nitropentanoate is utilized in various scientific research fields:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme-catalyzed reactions involving ester hydrolysis.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 2,4-dimethyl-4-nitropentanoate involves its interaction with specific molecular targets. For example, in reduction reactions, the nitro group is reduced to an amine through a series of electron transfer steps facilitated by the catalyst. In hydrolysis reactions, the ester bond is cleaved by nucleophilic attack from water or hydroxide ions, leading to the formation of the corresponding carboxylic acid .
Comparison with Similar Compounds
Methyl 2,4-dimethyl-4-nitropentanoate can be compared with other similar compounds such as:
Methyl 2,4-dimethyl-4-nitrovalerate: Similar structure but different reactivity due to the valerate group.
Methyl 2,4-dimethyl-4-nitrobutanoate: Shorter carbon chain, leading to different physical and chemical properties.
Methyl 2,4-dimethyl-4-nitrohexanoate: Longer carbon chain, affecting its solubility and reactivity.
These comparisons highlight the unique properties of this compound, such as its specific reactivity and applications in various fields.
Properties
IUPAC Name |
methyl 2,4-dimethyl-4-nitropentanoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO4/c1-6(7(10)13-4)5-8(2,3)9(11)12/h6H,5H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIXGUDASGASFSO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(C)(C)[N+](=O)[O-])C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40289776 | |
Record name | Methyl 2,4-dimethyl-4-nitropentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40289776 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5762-40-3 | |
Record name | NSC63876 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63876 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Methyl 2,4-dimethyl-4-nitropentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40289776 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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